molecular formula C22H31BrN4OSi B3156187 6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 821794-85-8

6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B3156187
CAS RN: 821794-85-8
M. Wt: 475.5 g/mol
InChI Key: VGTJTCPTXXDTEL-UHFFFAOYSA-N
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Description

6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H31BrN4OSi and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into pyrrolo[2,3-d]pyrimidines, a category to which the specified compound belongs, includes studies on their synthesis and crystal structures. For instance, Asaftei et al. (2009) explored the synthesis of 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine, revealing insights into their crystal structures and demonstrating the influence of substituents on the positioning of the side chain relative to the heterocyclic ring Asaftei, M. Reichelt, H. Reuter, H. Rosemeyer, 2009. This research highlights the fundamental synthetic routes and structural characteristics essential for further chemical modifications and applications.

Nucleoside Analogues and Biological Significance

Further investigations have extended into the synthesis of pyrrolo[2,3-d]pyrimidine nucleoside analogues, indicating their potential in mimicking natural nucleosides and exploring their biochemical significance. Hinshaw et al. (1969) documented the synthesis of 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines, related to nucleoside antibiotics, showcasing the methodological advances and potential biological relevance of these compounds B. C. Hinshaw, J. F. Gerster, R. K. Robins, L. Townsend, 1969.

Antimicrobial and Insecticidal Activities

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their evaluation for antimicrobial and insecticidal activities represent another significant application area. For example, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, demonstrating their potential in addressing pest control and bacterial infections P. P. Deohate, Kalpana A. Palaspagar, 2020.

properties

IUPAC Name

6-bromo-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrN4OSi/c1-15-8-10-16(11-9-15)17-18-20(24)25-14-26-21(18)27(19(17)23)12-7-13-28-29(5,6)22(2,3)4/h8-11,14H,7,12-13H2,1-6H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTJTCPTXXDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrN4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107153
Record name 6-Bromo-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

821794-85-8
Record name 6-Bromo-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821794-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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